1,2-Pyrrolidinedicarboxylic acid, 5-phenyl-, 1,1-dimethylethyl ester, cis-
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Overview
Description
1,2-Pyrrolidinedicarboxylic acid, 5-phenyl-, 1,1-dimethylethyl ester, cis- is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with a phenyl group and a tert-butyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 5-phenyl-, 1,1-dimethylethyl ester, cis- typically involves the reaction of pyrrolidine derivatives with phenyl-substituted carboxylic acids. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved. For example, high-performance liquid chromatography (HPLC) can be used to separate the cis- and trans- isomers of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Pyrrolidinedicarboxylic acid, 5-phenyl-, 1,1-dimethylethyl ester, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,2-Pyrrolidinedicarboxylic acid, 5-phenyl-, 1,1-dimethylethyl ester, cis- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 5-phenyl-, 1,1-dimethylethyl ester, cis- involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The phenyl group may contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
1,2-Pyrrolidinedicarboxylic acid, 5-hydroxy-, 1,1-dimethylethyl ester: Similar structure but with a hydroxyl group instead of a phenyl group.
1,2-Pyrrolidinedicarboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester: Another similar compound with a hydroxyl group at a different position.
Uniqueness
1,2-Pyrrolidinedicarboxylic acid, 5-phenyl-, 1,1-dimethylethyl ester, cis- is unique due to the presence of the phenyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C32H42N2O8 |
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Molecular Weight |
582.7 g/mol |
IUPAC Name |
(2R,5S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpyrrolidine-2-carboxylic acid;(2S,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/2C16H21NO4/c2*1-16(2,3)21-15(20)17-12(9-10-13(17)14(18)19)11-7-5-4-6-8-11/h2*4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t2*12-,13+/m10/s1 |
InChI Key |
UEMNLHMFWXEZJR-LIPFMWGZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CC[C@H]1C(=O)O)C2=CC=CC=C2.CC(C)(C)OC(=O)N1[C@@H](CC[C@@H]1C(=O)O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C2=CC=CC=C2.CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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